molecular formula C23H27N3O2 B1622874 Parodilol CAS No. 103238-56-8

Parodilol

Cat. No.: B1622874
CAS No.: 103238-56-8
M. Wt: 377.5 g/mol
InChI Key: RJZLPXDYXSPJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Parodilol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a condensation reaction between an aromatic aldehyde and an amine.

    Functional Group Modifications:

    Final Assembly: The final step includes the coupling of intermediate compounds to form this compound under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes:

    Batch Processing: Utilizing large reactors to carry out the reactions in batches.

    Continuous Flow Processing: Implementing continuous flow reactors to enhance efficiency and scalability.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Parodilol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under varying temperatures and solvents.

Major Products

    Oxidation: Produces oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Yields reduced forms, such as alcohols or amines.

    Substitution: Results in substituted derivatives, depending on the reagents used.

Scientific Research Applications

Parodilol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating cardiovascular diseases and other medical conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Parodilol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: this compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Parodilol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include propranolol, metoprolol, and atenolol.

    Uniqueness: this compound may exhibit unique pharmacokinetic properties, receptor selectivity, and therapeutic effects compared to these compounds.

Properties

CAS No.

103238-56-8

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

1-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]-3-(1H-indol-4-yloxy)propan-2-ol

InChI

InChI=1S/C23H27N3O2/c1-23(2,12-16-13-25-20-7-4-3-6-18(16)20)26-14-17(27)15-28-22-9-5-8-21-19(22)10-11-24-21/h3-11,13,17,24-27H,12,14-15H2,1-2H3

InChI Key

RJZLPXDYXSPJSS-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC4=C3C=CN4)O

Canonical SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC4=C3C=CN4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.